2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Medicinal Chemistry ADME Optimization Lead Optimization

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (CAS 1710472-14-2) is a heterocyclic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (THPP) scaffold. It bears an ethylthio substituent at the 2-position and a free hydroxyl at the 4-position, with molecular formula C₉H₁₃N₃OS and molecular weight 211.29 g/mol.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
Cat. No. B11799641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCCSC1=NC2=C(CNCC2)C(=O)N1
InChIInChI=1S/C9H13N3OS/c1-2-14-9-11-7-3-4-10-5-6(7)8(13)12-9/h10H,2-5H2,1H3,(H,11,12,13)
InChIKeyCCAMHDBPQLKUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol: Scaffold Identity, Physicochemical Profile, and Procurement Context


2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (CAS 1710472-14-2) is a heterocyclic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (THPP) scaffold. It bears an ethylthio substituent at the 2-position and a free hydroxyl at the 4-position, with molecular formula C₉H₁₃N₃OS and molecular weight 211.29 g/mol . The THPP core has been validated across multiple therapeutic target classes including bacterial ribosome inhibition (IC₅₀ 3–14 μM in aminoacylation/translation assays) [1], TASK-3 potassium channel antagonism (lead compound PK-THPP IC₅₀ = 35 nM) [2], PI3Kδ isoform-selective inhibition , and HSP90 inhibition [3]. The 2-ethylthio-4-hydroxy substitution pattern distinguishes this specific chemotype from the broader THPP family, positioning it as a differentiated intermediate for lead optimization campaigns.

Why 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol Cannot Be Replaced by Generic THPP Scaffold Analogs for Medicinal Chemistry Programs


Within the THPP chemotype, the identity of the C2 substituent is a critical determinant of both molecular recognition and physicochemical properties. In the bacterial protein synthesis inhibitor series, replacement of the 2-(pyridin-2-yl) ring with furan, thiophene, or methyl thiazole resulted in complete abolition or >40-fold reduction of biochemical activity [1]. Similarly, in the TASK-3 antagonist series, compounds differing only in the nature of their hydrogen-bond acceptor groups at the 2-position exhibited IC₅₀ values spanning three orders of magnitude—from 35 nM (PK-THPP) to 27 μM (compound 17b) [2]. The ethylthio group imparts a distinct combination of moderate lipophilicity (estimated clogP ~1.5–1.8), thioether hydrogen-bond acceptor capacity, and steric bulk that differs meaningfully from methylthio, methoxy, thiol, or unsubstituted C2 analogs [3]. Selection of a generic methylthio or 2-unsubstituted THPP analog as a procurement surrogate therefore carries a material risk of altered target engagement, shifted selectivity profiles, and divergent ADME properties, undermining the reproducibility of SAR studies and lead optimization campaigns.

Quantitative Differentiation Evidence: 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol vs. Closest Chemical Analogs


C2 Substituent Lipophilicity: Ethylthio vs. Methylthio, Thiol, and Methoxy Analogs Drives Differential logP and Predicted Membrane Permeability

The C2 ethylthio group of the target compound contributes an estimated SlogP increment of approximately +1.0 to +1.2 relative to the C2-unsubstituted THPP core, based on fragment-based logP calculations. This yields a predicted logP of ~1.5–1.8 for the target compound, compared with ~0.8–1.0 for the methylthio analog (C₂H₅S vs. CH₃S), ~0.3–0.5 for the 2-thiol analog (SH), and ~0.2–0.4 for the 2-methoxy analog (OCH₃) . In the TASK-3 THPP series, compounds with calculated relative ΔGbind values between −84.1 and −59.2 kcal/mol demonstrated that subtle alterations to the C2 substituent produce binding energy shifts exceeding 25 kcal/mol, directly attributable to differential hydrophobic contacts within the channel fenestration [1]. The ethylthio group provides an intermediate lipophilicity window that balances membrane permeability with aqueous solubility—a property not replicated by smaller (methylthio) or more polar (thiol, methoxy) C2 substituents.

Medicinal Chemistry ADME Optimization Lead Optimization

N6 Derivatization Handle: Free Secondary Amine Enables Divergent Library Synthesis Not Possible with N6-Substituted Analogs

Unlike the closely related NSC 525972 (2-(ethylthio)-5,6,7,8-tetrahydro-6-isopropyl-pyrido[4,3-d]pyrimidin-4-ol, CAS 15637-62-4), which bears an isopropyl group at the N6 position, the target compound retains a free secondary amine at the 6-position of the tetrahydropyrido ring . This unsubstituted N6 nitrogen serves as a critical diversification point for parallel synthesis: in the Guiles et al. 2012 SAR study of over 80 THPP analogs, modifications at the 6-position—including benzyl, phenethyl, and heterocyclic tethers—produced MIC shifts from >128 μg/mL (inactive) to ≤0.12 μg/mL against Moraxella catarrhalis, representing >1000-fold potency modulation [1]. The 6-isopropyl analog (NSC 525972) is permanently capped at this position, precluding further N6 derivatization. For medicinal chemistry groups conducting focused library enumeration around the THPP core, the free N6 handle of the target compound enables reductive amination, acylation, sulfonylation, or alkylation chemistry to explore SAR at this critical vector—synthetic operations that are impossible with pre-N-substituted comparators.

Combinatorial Chemistry Library Synthesis SAR Exploration

Synthetic Accessibility via Ethyl Thiocyanate Condensation: Distinct Reactivity Profile vs. Methylthio and Thiol Analogs

The target compound can be synthesized via the one-pot condensation of 1-benzylpiperidin-4-one with ethyl thiocyanate in the presence of triflic anhydride, followed by N-debenzylation—a route directly analogous to the method published by Herrera et al. (2006) for methylthio-substituted tetrahydropyridopyrimidines [1]. In that study, methylthiocyanate yielded the corresponding 2-methylthio THPP derivatives in a single step, which were subsequently converted to dimethoxy and dicarbonyl derivatives via nucleophilic displacement [1]. The ethylthio variant offers differential reactivity at the C2 position: the ethylsulfanyl group is a moderately better leaving group than methylsulfanyl in nucleophilic aromatic substitution reactions (estimated ΔG‡ reduction ~1–2 kcal/mol based on thioether alkyl group effects), enabling milder displacement conditions for further C2 elaboration [2]. This contrasts with the 2-thiol analog, which exists predominantly as the thione tautomer and requires S-alkylation for functionalization—an additional synthetic step that introduces alkylation selectivity challenges.

Synthetic Chemistry Process Chemistry Scaffold Derivatization

Scaffold Validation Across Orthogonal Target Classes: THPP Core Demonstrates Broad Biological Relevance Unmatched by Single-Target Chemotypes

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold has demonstrated confirmed activity against at least five structurally and functionally unrelated target classes: (i) bacterial ribosome—IC₅₀ 3–14 μM in purified A/T assay, optimized to mid-nanomolar range, with MICs of 0.25–32 μg/mL against Gram-positive and Gram-negative pathogens [1]; (ii) TASK-3 (K2P9.1) potassium channel—lead compound PK-THPP IC₅₀ = 35 nM in FLIPR assay, with 9-fold selectivity over TASK-1 [2]; (iii) PI3Kδ lipid kinase—compound 11f identified as a potent, highly isoform-selective, orally available inhibitor with in vivo efficacy in an antibody production model ; (iv) HSP90 chaperone—compound 73 exhibited potent in vitro activity, favorable ADME, and antitumor efficacy in an HCT116 xenograft model without ocular toxicity [3]; (v) sigma-1 receptor—tetrahydropyridopyrimidine derivatives demonstrated antiallodynic and antihyperalgesic activity with ED₅₀ values of 15.12–65.10 mg/kg in neuropathic pain models [4]. This cross-target promiscuity is not a liability for a procurement intermediate; rather, it indicates that the THPP core is a privileged scaffold whose biological activity profile can be tuned by peripheral substitution—precisely the scenario where selecting the correct C2-substituted analog (ethylthio) matters for SAR directionality.

Chemical Biology Polypharmacology Target Identification

Commercial Sourcing Status and Purity Profile: Differentiated Availability vs. Bulk Methylthio and Thiol Analogs

The target compound (CAS 1710472-14-2) is listed at CymitQuimica (Biosynth brand) with a minimum purity specification of 95%, molecular weight 211.29 g/mol, and formula C₉H₁₃N₃OS . The product is noted as 'Discontinued,' indicating limited remaining stock and no ongoing production . In contrast, the structurally simpler 2-(methylthio) analog (CAS 944901-68-2) is available from multiple vendors including MolCore (NLT 98% purity, ISO-certified, MW 181.26) , and the 2-thiol analog (CAS 929973-53-5) is available from Enamine (95% purity, MW 167.23) and Smolecule . The 2-methoxy analog is stocked by AchemBlock at $255/25 mg and $765/100 mg . The discontinued status of the ethylthio compound creates a procurement urgency that favors early acquisition for critical SAR studies, while its 95% minimum purity specification provides a defined quality benchmark. The relative scarcity of this specific substitution pattern also reduces the risk of independent parallel discovery by competing groups—a consideration for IP-sensitive lead optimization programs.

Chemical Procurement Supply Chain Quality Control

Thioether vs. Thiol Redox Stability: Ethylthio Confers Superior Oxidative Stability Relative to Free Thiol Analogs Under Ambient Storage Conditions

The 2-ethylthio substituent is a thioether (R–S–R′), which is substantially less prone to oxidative dimerization and air-induced degradation than the free thiol (–SH) group present in 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-thiol (CAS 929973-53-5). Free thiols undergo facile oxidation to disulfides under ambient atmospheric conditions, with typical thiol half-lives of hours to days in aerated solution at neutral pH, whereas thioethers require strong oxidants (e.g., H₂O₂, mCPBA) for conversion to sulfoxides or sulfones [1]. The thiol analog exists in tautomeric equilibrium with its thione form (C=S), which further complicates its reactivity profile and introduces batch-to-batch variability in biological assays . In the context of compound management for medium-to-high-throughput screening, the oxidative instability of the free thiol analog necessitates inert atmosphere storage, antioxidant additives, and rigorous quality control re-analysis—each adding cost and logistical burden. The ethylthio compound, as a fully substituted thioether, is stable to air oxidation under standard storage conditions (recommended: desiccated, −20°C), simplifying inventory management and reducing the risk of screening data artifacts from degraded compound .

Compound Management Stability Assessment Long-term Storage

Prioritized Application Scenarios for 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol Based on Quantified Differentiation Evidence


Focused Library Synthesis via N6 Derivatization for Kinase, Ion Channel, or GPCR Lead Optimization

The free secondary amine at N6 makes this compound an ideal starting material for parallel library synthesis targeting the THPP scaffold's validated biological space. As demonstrated by Guiles et al. (2012), N6 modifications alone produced >1000-fold variation in antibacterial MIC values (≤0.12 to >128 μg/mL) [1], and the Hamajima et al. (2019) PI3Kδ program achieved high isoform selectivity through combined C2/N6 optimization [2]. Procurement of this specific ethylthio-N6-unsubstituted variant enables a single-step diversification strategy (amide coupling, reductive amination, sulfonamide formation, or N-alkylation) to generate 50–500 compound libraries for SAR exploration, without the need to first remove an N6 protecting group or substituent. The ethylthio group provides the lipophilicity necessary for membrane target engagement (estimated clogP ~1.5–1.8) while the N6 position remains free for systematic exploration—a combination not available from the N6-isopropyl analog NSC 525972 or N6-benzyl derivatives .

C2 Substituent SAR Studies for TASK-3 or Related Two-Pore Domain Potassium Channel Programs

In the TASK-3 antagonist series characterized by Ramírez et al. (2019), compounds within the THPP series exhibited IC₅₀ values spanning from 35 nM (PK-THPP) to 27 μM (compound 17b) depending on the nature of the C2/C4 hydrogen-bond acceptor groups [1]. The ethylthio group presents a thioether sulfur that can act as a weak hydrogen-bond acceptor, distinct from the oxygen-based acceptors in methoxy or carbonyl-containing analogs. For ion channel programs seeking to optimize potency while minimizing off-target activity against related K2P family members (e.g., TASK-1, where PK-THPP shows 9-fold lower potency), the 2-ethylthio-4-hydroxy substitution pattern offers a starting point that differs from the extensively explored PK-THPP chemotype (2-(pyridin-2-yl) substitution). The compound can serve as a comparator to establish whether thioether-mediated hydrogen bonding contributes favorably to TASK-3 binding affinity and selectivity relative to nitrogen-heterocycle or ether-based C2 substituents [2].

Antibacterial Protein Synthesis Inhibitor Lead Generation Using the THPP Scaffold

The THPP scaffold was originally identified through a high-throughput screen of a purified E. coli translation system, yielding compounds with IC₅₀ values of 3–14 μM in the aminoacylation/translation assay [1]. Subsequent SAR around the 2- and 6-positions by Guiles et al. (2012) demonstrated that the 2-position is exquisitely sensitive to modification: replacement of the 2-(pyridin-2-yl) ring with furan, thiophene, or methyl thiazole abolished or severely attenuated biochemical activity (≥40-fold reduction) [1]. While the published antibacterial series focused on 2-(hetero)aryl substituents, the 2-ethylthio analog represents an underexplored region of chemical space within this validated antibacterial scaffold. For groups pursuing novel bacterial protein synthesis inhibitors—particularly against drug-resistant Gram-positive and Gram-negative pathogens where the optimized leads achieved MICs as low as ≤0.12 μg/mL—the ethylthio compound provides a structurally distinct starting point that may evade existing resistance mechanisms while retaining the core scaffold's ribosomal binding properties. The compound's predicted intermediate lipophilicity (clogP ~1.5–1.8) also positions it favorably for bacterial cell envelope penetration [2].

Comparative Physicochemical Profiling and Property-Based Lead Selection in CNS Drug Discovery

The target compound's calculated logP (~1.5–1.8), molecular weight (211.29), and hydrogen-bond donor count (1: the 4-OH; plus 1: the N6 NH) place it within favorable CNS drug-like property space (typically MW ≤400, clogP 1–4, HBD ≤3) [1]. The sigma-1 receptor antagonist program by Sharma et al. (2014) demonstrated that THPP derivatives can achieve central target engagement with ED₅₀ values of 15.12–65.10 mg/kg in behavioral models of neuropathic pain [2]. For CNS programs, the ethylthio group's moderate lipophilicity offers a differentiated balance relative to the 2-methoxy analog (lower clogP, potentially limiting blood-brain barrier penetration) and the 6-benzyl-2-mercapto analog (clogP ~0.3, likely insufficient for CNS penetration) . Procuring the 2-ethylthio-4-hydroxy THPP compound enables direct experimental determination of LogD7.4, PAMPA permeability, and brain-to-plasma ratio in rodent PK studies—generating property data that can guide the selection of C2 substituents in subsequent library design iterations.

Quote Request

Request a Quote for 2-(Ethylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.